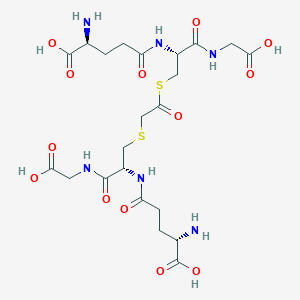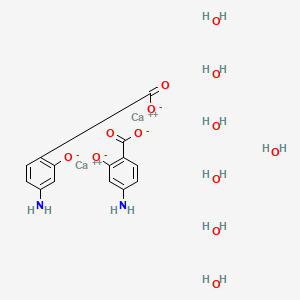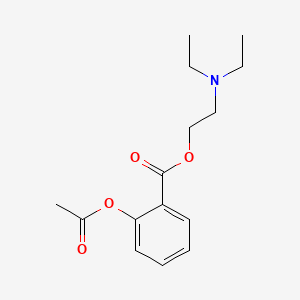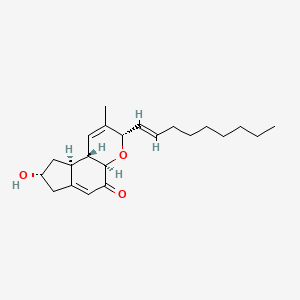
Penostatin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penostatin A is a natural product found in Ulva intestinalis and Penicillium with data available.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Biological Activity
- Asymmetric Syntheses: Penostatins, including Penostatin A, have been synthesized asymmetrically, confirming their absolute configurations and setting the stage for further bioactivity studies. This synthesis method is crucial for developing derivatives with potential biological activities (Wang, Márquez-Cadena, & Tong, 2020).
Cytotoxicity and Potential Anti-Cancer Properties
- Cytotoxic Metabolites: Penostatin A, derived from Penicillium species, exhibits significant cytotoxicity against cultured cells, indicating its potential as an anti-cancer agent. This property is crucial for drug development in oncology (Iwamoto et al., 1999).
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
- PTP1B Inhibition: Penostatin derivatives, including Penostatin A, have been found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin receptor signaling. This inhibition is significant for developing therapeutic agents for type II diabetes and related metabolic syndromes (Chen et al., 2014).
Synthesis Methods for Research and Therapeutic Development
- Synthesis of Penostatin Core: The synthesis of the bicyclo[5.3.1]undecenone core of Penostatin F, a related compound, provides insights into the synthesis methods applicable to Penostatins, including Penostatin A. These methods are essential for creating and studying these compounds in a laboratory setting (Barriault, Ang, & Lavigne, 2004).
Eigenschaften
Produktname |
Penostatin A |
|---|---|
Molekularformel |
C22H32O3 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(3S,4aR,8R,9aS,9bS)-8-hydroxy-2-methyl-3-[(E)-non-1-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one |
InChI |
InChI=1S/C22H32O3/c1-3-4-5-6-7-8-9-10-21-15(2)11-19-18-14-17(23)12-16(18)13-20(24)22(19)25-21/h9-11,13,17-19,21-23H,3-8,12,14H2,1-2H3/b10-9+/t17-,18+,19-,21-,22+/m0/s1 |
InChI-Schlüssel |
ONCGMAFAIBLDNP-GYGBFYAFSA-N |
Isomerische SMILES |
CCCCCCC/C=C/[C@H]1C(=C[C@H]2[C@@H]3C[C@H](CC3=CC(=O)[C@@H]2O1)O)C |
Kanonische SMILES |
CCCCCCCC=CC1C(=CC2C3CC(CC3=CC(=O)C2O1)O)C |
Synonyme |
penostatin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



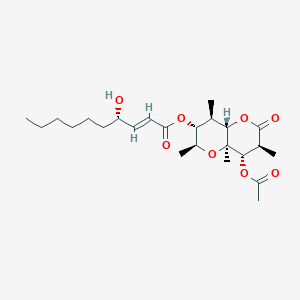

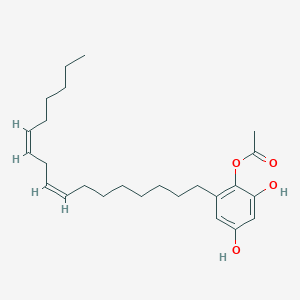

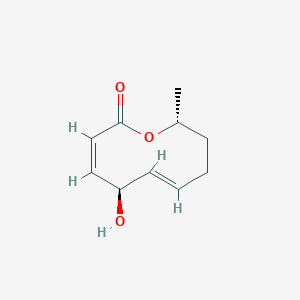
![(2'R,3R)-4',6,6'-Trihydroxy-2'-(4-hydroxyphenyl)-4-[(1E)-2-(3,5-dihydroxy-4-methoxyphenyl)ethenyl]-3,3'-spirobi[2,3-dihydrobenzofuran]-2-one](/img/structure/B1250328.png)
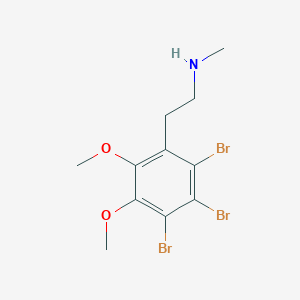
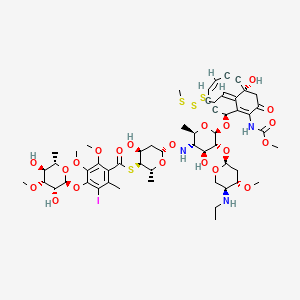
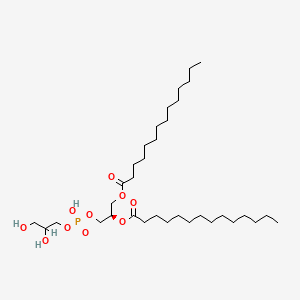
![(3aR,4R,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1250336.png)

